molecular formula C11H16FNO2 B3060468 2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine CAS No. 420102-44-9

2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine

Cat. No.: B3060468
CAS No.: 420102-44-9
M. Wt: 213.25 g/mol
InChI Key: PHUFVPYAHWQJKV-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of a fluorophenoxy group and a methoxyethylamine group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorophenol and 2-chloroethylamine hydrochloride.

    Etherification: 2-fluorophenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form 2-(2-fluorophenoxy)ethylamine.

    Alkylation: The resulting 2-(2-fluorophenoxy)ethylamine is then alkylated with 2-methoxyethyl chloride in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyalkylamines.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorophenoxy)ethylamine
  • 2-(2-methoxyphenoxy)ethylamine
  • 2-(2-chlorophenoxy)-N-(2-methoxyethyl)ethanamine

Uniqueness

2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine is unique due to the presence of both a fluorophenoxy group and a methoxyethylamine group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it valuable for various research applications.

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)ethyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2/c1-14-8-6-13-7-9-15-11-5-3-2-4-10(11)12/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUFVPYAHWQJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366459
Record name 2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420102-44-9
Record name 2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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